Borane-piperazine

Description

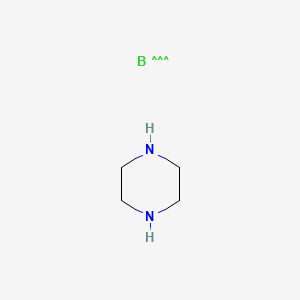

Structure

3D Structure of Parent

Properties

CAS No. |

55235-17-1 |

|---|---|

Molecular Formula |

C4H10BN2 |

Molecular Weight |

96.95 g/mol |

InChI |

InChI=1S/C4H10N2.B/c1-2-6-4-3-5-1;/h5-6H,1-4H2; |

InChI Key |

XYWGMXHWFVLTHI-UHFFFAOYSA-N |

Canonical SMILES |

[B].C1CNCCN1 |

Origin of Product |

United States |

Synthesis and Characterization

Synthesis of Piperazine-Borane (Mono-Adduct)

The piperazine-monoborane adduct can be synthesized through a base displacement reaction. For instance, reacting piperazine with trimethylamine-borane allows for the displacement of the weaker trimethylamine (B31210) base to form the more stable piperazine-borane adduct. rsc.org Due to its low solubility, purification of the resulting white solid can be challenging. rsc.org

Synthesis of Piperazine-Bis(borane) (Di-Adduct)

The di-adduct, piperazine-bis(borane), can be formed by reacting piperazine with an excess of a borane source like BH₃–THF. This reaction leads to the formation of both cis and trans isomers. The trans isomer is found to have a fixed conformation where the two BH₃ groups are in axial positions. researchgate.net

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing this compound adducts.

¹³C NMR: The carbon atoms of the piperazine ring show characteristic chemical shifts that are influenced by the coordination of the borane group(s).

¹¹B NMR: The ¹¹B NMR spectrum provides direct evidence of the formation of the B-N adduct. The chemical shift and the coupling to the attached protons (¹JBH) are indicative of the coordination environment of the boron atom.

| Compound | ¹³C Chemical Shifts (ppm) | ¹¹B Chemical Shift (ppm) |

| Piperazine-borane | 46.1, 47.9 | -7.1 (quartet) |

| Piperazine-bis(borane) | 45.9 | -11.9 (quartet) |

Data sourced from Scott, K. N., & Tsang, C. G. Y. (1980). Carbon-13 and boron-11 (B1246496) nuclear magnetic resonance spectra of piperazine-borane adducts. Journal of Inorganic and Nuclear Chemistry, 42(5), 767-768.

Infrared (IR) spectroscopy is also a valuable tool for identifying the characteristic vibrations of the B-H and N-H bonds in these adducts. The B-H stretching frequencies in amine-boranes typically appear in the region of 2200-2500 cm⁻¹.

Structural Elucidation and Conformational Analysis of Borane Piperazine Complexes

Spectroscopic Characterization Techniques

Spectroscopy provides detailed insights into the molecular structure, bonding, and dynamic behavior of borane-piperazine adducts in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of this compound complexes. ¹H, ¹³C, and ¹¹B NMR studies are routinely employed to define the stereochemistry and conformational preferences of these adducts. researchgate.net

The piperazine (B1678402) ring typically adopts a chair conformation. Upon formation of a mono-adduct with borane (B79455) (BH₃), the conformation is generally a fixed chair, with the BH₃ group occupying an equatorial position to minimize steric hindrance. researchgate.net This conformational rigidity allows for detailed analysis of the electronic and steric effects of the borane group on the neighboring atoms using ¹H and ¹³C NMR. researchgate.net The formation of the B-N dative bond results in a significant upfield shift in the ¹¹B NMR spectrum compared to free borane, which is characteristic of four-coordinate boron in an NBH₃ environment. nih.govsdsu.edu The signal for the BH₃ group typically appears as a quartet in the ¹¹B NMR spectrum due to coupling with the three attached protons. rsc.org

In the case of diadducts, both cis and trans isomers can be formed. The trans isomer, with both BH₃ groups in equatorial positions, is generally the thermodynamically more stable product and exhibits a fixed conformation. researchgate.net The cis isomer, however, may exist in a state of conformational equilibrium. researchgate.net Temperature-dependent NMR studies can be used to investigate the energy barriers associated with ring inversion and restricted rotation around the B-N bond, providing a deeper understanding of the molecule's dynamic behavior in solution. nih.govrsc.org

| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Multiplicity (Coupling) | Reference |

|---|---|---|---|---|

| ¹¹B | Piperazine-borane Monoadduct | -10 to -20 | quartet (J ≈ 95-98 Hz) | rsc.org |

| ¹¹B | Piperazine-borane Diadduct | ~ -11 | broad | rsc.org |

| ¹H | BH₃ Protons | 1.0 - 2.1 | broad quartet | rsc.org |

| ¹³C | Piperazine Carbons (α to N-BH₃) | ~ 54 | singlet | rsc.org |

Infrared (IR) spectroscopy is instrumental in characterizing the key functional groups and bonding arrangements within this compound complexes. The formation of the dative B-N bond and the presence of B-H and N-H bonds give rise to distinct vibrational bands. nih.gov

The B-H stretching vibrations are typically observed in the 2100–2600 cm⁻¹ region. nih.gov The exact position and number of these bands can provide information about the molecular symmetry and environment of the borane group. uni-halle.de A key feature upon adduct formation is the change in the N-H stretching band. Compared to the free amine, the N-H stretching frequency in the adduct is often red-shifted (moved to a lower wavenumber), which is a strong indication of the formation of intermolecular or intramolecular dihydrogen bonds (N-H···H-B). nih.gov This shift occurs because the hydrogen bonding weakens the N-H bond, lowering its vibrational frequency. matanginicollege.ac.in The B-N stretching vibration itself is typically found at lower frequencies, often around 700 cm⁻¹. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| B-H Stretching | 2100 - 2600 | Presence of the borane group. | nih.gov |

| N-H Stretching (Free Amine) | 3100 - 3350 | Baseline for comparison. | nih.gov |

| N-H Stretching (Adduct) | Red-shifted from free amine | Indicates dihydrogen bonding (N-H···H-B). | nih.gov |

| B-N Stretching | ~ 700 | Confirmation of dative bond formation. | nih.gov |

Solid-State Structural Investigations

X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms in the crystalline solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the premier technique for the unambiguous determination of the molecular structure of this compound complexes in the solid state. uni-saarland.de This method allows for the precise measurement of atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

For example, the crystal structure of piperazinecarboxyborane revealed a B-N bond distance of 1.593(2) Å. researchgate.net This value is slightly longer than the B-N bond in some other heterocyclic amine-borane adducts, providing insight into the electronic effects of the substituents on the piperazine ring. researchgate.net X-ray analysis confirms the tetrahedral coordination geometry around the boron atom and the typical chair conformation of the piperazine ring. Studies on various derivatives, such as those derived from piperazine alcohols and diphenylborinic acid, have also been characterized by X-ray diffraction, elucidating their complex polycyclic structures. researchgate.net

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Piperazinecarboxyborane | B-N Bond Length | 1.593(2) Å | researchgate.net |

In the solid state, this compound complexes are often organized into extended supramolecular architectures through a network of intermolecular interactions, most notably hydrogen and dihydrogen bonds. researchgate.netnih.gov The characterization of these networks is crucial for understanding crystal packing and the physical properties of the material.

Gas-Phase Structural Analysis

Investigating the structure of this compound complexes in the gas phase provides information on the intrinsic properties of the individual molecule, free from the influence of crystal packing forces or solvent effects. Gas Electron Diffraction (GED) is a primary technique for this purpose, often complemented by theoretical calculations. whiterose.ac.uknih.gov

Studies on closely related cyclic amine boranes, such as piperidine (B6355638) borane, have been conducted using GED. whiterose.ac.uk Such analyses reveal the equilibrium molecular structure in the gaseous state, including bond lengths and angles. A key finding from gas-phase studies is that molecules can exhibit different conformational preferences compared to their solid-state structures. nih.gov While a single conformation might be "locked" in a crystal lattice due to efficient packing, a mixture of several low-energy conformers can coexist in the gas phase. nih.gov For instance, a GED analysis of a complex molecule containing two piperazine rings revealed the presence of five different conformers in the gas phase, whereas X-ray crystallography had identified only one. nih.gov These studies provide fundamental data for benchmarking theoretical models and understanding the inherent flexibility and energetic landscape of the molecule. whiterose.ac.uk

Gas Electron Diffraction (GED) Studies of Cyclic Amine Boranes

Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase. It provides precise measurements of bond lengths, bond angles, and torsional angles. In the context of cyclic amine boranes, GED, often coupled with quantum chemical calculations, has been instrumental in elucidating their structures and understanding their chemical properties, particularly their potential as hydrogen storage materials. whiterose.ac.ukwhiterose.ac.uk

Studies on various cyclic amine boranes, including azetidine-borane, pyrrolidine-borane, and piperidine-borane, have been conducted using this method. whiterose.ac.ukwhiterose.ac.uknih.gov These investigations have provided detailed structural parameters and insights into dehydrogenation processes. whiterose.ac.ukwhiterose.ac.uk For instance, a comparative analysis of pyrrolidine-borane and piperidine-borane revealed a slight difference in their B-N bond lengths. whiterose.ac.uk Specifically, piperidine-borane was found to have a longer B-N bond, a common trend among amine boranes, despite having a stronger B-N bond based on predicted bond dissociation energies. whiterose.ac.uk

A significant finding from GED studies was the direct experimental observation of in situ dehydrogenation of azetidine-BH3. whiterose.ac.uknih.gov This work represented the first time such a process was observed using GED for an amine-borane system. whiterose.ac.uk Research has also been extended to piperazine-bis(borane), confirming its suitability for GED analysis. whiterose.ac.uk Investigation into the partial dehydrogenation of 1,4-bis(borane) piperazine (PPZBB) through GED demonstrated that the release of two equivalents of H₂ is experimentally feasible. researchgate.net This observation was supported by computational modeling of the BH₃-catalyzed reaction pathway and the thermochemical properties of the hydrogen release reactions. researchgate.net

The general procedure for these experiments involves acquiring GED data using a gas electron diffractometer, where an electron beam interacts with the gaseous sample. whiterose.ac.ukwhiterose.ac.uk The resulting scattering intensities are recorded and analyzed to determine the molecular structure. whiterose.ac.ukwhiterose.ac.uk

Table 1: Selected GED Experimental Parameters for Cyclic Amine Boranes

| Parameter | Azetidine-Borane whiterose.ac.uk | Pyrrolidine-Borane & Piperidine-Borane whiterose.ac.uk |

|---|---|---|

| Accelerating Voltage | ~42.2 keV | ~42.2 keV |

| Electron Wavelength | ~6.0 pm | ~6.0 pm |

| Detector | Electron-sensitive image plates | Electron-sensitive image plates |

| Data Digitization | Flatbed image plate scanner | Flatbed image plate scanner |

Conformational Dynamics and Stereochemistry

Chair Conformation Analysis of Piperazine-Borane Complexes

The piperazine ring, like cyclohexane (B81311), predominantly adopts a chair conformation, which is thermodynamically favored over other forms like the boat or twist-boat conformation. nih.govias.ac.in The formation of a borane adduct with piperazine can act as a conformational lock, providing stability to a specific conformer. researchgate.net

In piperazine-borane monoadducts, the complex generally adopts a fixed chair conformation. researchgate.net Studies on the related piperidine-borane show that the N-BH₃ adduct has a fixed chair conformation with the borane group in the equatorial position. researchgate.net This preference for the equatorial position minimizes steric hindrance.

The situation becomes more complex with the formation of diadducts, such as 1,4-bis(borane)piperazine. The addition of two BH₃ groups to piperazine can result in cis and trans isomers. researchgate.net

The trans isomer has a fixed conformation where the two BH₃ groups are in axial positions. researchgate.net

The cis isomer exists in a state of conformational equilibrium. researchgate.net

NMR spectroscopy is a key tool for studying these conformational dynamics. researchgate.net For unsubstituted piperazine-borane diadducts, the thermodynamic product features both N-BH₃ groups in the equatorial position, indicating that this arrangement is the most stable. researchgate.net The study of these conformationally fixed molecules allows for detailed analysis of the electronic and steric effects of the borane group on the rest of the molecule using ¹H- and ¹³C-NMR. researchgate.net

Influence of Substituents on Fixed Conformers

Substituents on the piperazine ring significantly influence the conformational preferences of the resulting borane complexes. The position and nature of the substituent dictate the orientation of the borane group(s) and can stabilize conformations that might otherwise be less favorable. researchgate.netnih.gov

For example, in the case of a substituted piperidine, 3-hydroxypiperidine, the reaction with LiBH₄ yields two distinct N-BH₃ epimeric adducts. researchgate.net

One adduct, comprising 70% of the product, has both the hydroxyl (-OH) and borane (-BH₃) groups in equatorial positions. researchgate.net

The other adduct is a conformer with the borane group in an equatorial position and the hydroxyl group in an axial position. researchgate.net

This demonstrates how a substituent can lead to a mixture of stable conformers with different stereochemistry. Studies on other 2-substituted piperazines have shown a general preference for the axial conformation of the substituent, a preference that can be further stabilized by factors such as intramolecular hydrogen bonding. nih.gov While these studies were not exclusively on borane adducts, the inherent conformational preferences of the substituted ring system are critical in determining the final structure of the borane complex. nih.gov

The stereochemistry of borane addition is a critical factor. For instance, the diaddition of BH₃ to piperazines results in cis and trans isomers, with the trans isomer, having axial BH₃ groups, accounting for 60% of the product. researchgate.net The analysis of C-methylated piperidine-borane adducts has also been used to determine the structure of fixed conformers, highlighting the utility of borane adducts in conformational analysis. researchgate.net

Table 2: Conformational Preferences in Substituted Piperidine/Piperazine Boranes

| Compound | Substituent(s) | Major Conformer Description | Reference |

|---|---|---|---|

| 3-Hydroxypiperidine-borane | 3-OH | 70% Equatorial -OH, Equatorial -BH₃ | researchgate.net |

| 3-Hydroxypiperidine-borane | 3-OH | 30% Axial -OH, Equatorial -BH₃ | researchgate.net |

| Piperazine-bis(borane) | Two -BH₃ | trans isomer (60%): Diaxial -BH₃ | researchgate.net |

Mechanistic Pathways and Reaction Studies of Borane Piperazine

Borane-Piperazine as a Reducing Agent

This compound serves as an effective reducing agent in several organic transformations. Its utility stems from the hydridic nature of the hydrogen atoms attached to the boron center.

A significant challenge in organic synthesis is the selective N-methylation and N,N-dimethylation of primary amines using carbon dioxide (CO₂), a renewable C1 source. Research has demonstrated a highly selective, metal-free method for the methylation of primary amines using CO₂ at atmospheric pressure, catalyzed by N,N'-diisopropylcarbodiimide (DIC). rsc.org In this system, this compound complex is employed as the reducing agent for selective N-methylation, while borane-trimethylamine is used for N,N-dimethylation. rsc.org

The proposed catalytic cycle for the mono-selective methylation begins with the reaction between the primary amine and CO₂ to form a carbamic acid intermediate. researchgate.net This intermediate is then activated by the DIC catalyst. The this compound complex then acts as the hydride source to reduce the activated intermediate. Mechanistic studies suggest that the selectivity between mono-methylation and di-methylation is governed by the steric hindrance of both the amine substrate and the borane (B79455) adduct. rsc.org The bulkier this compound adduct favors the formation of the mono-methylated product.

Table 1: Selective N-Methylation of Primary Amines using CO₂ and this compound This table is for illustrative purposes based on findings in the cited literature.

| Entry | Primary Amine Substrate | Product | Selectivity (Mono-methylated) |

| 1 | Aniline | N-Methylaniline | High |

| 2 | 4-Fluoroaniline | 4-Fluoro-N-methylaniline | High |

| 3 | 4-Chloroaniline | 4-Chloro-N-methylaniline | High |

| 4 | 4-Bromoaniline | 4-Bromo-N-methylaniline | High |

Transfer hydrogenation is a powerful technique in which hydrogen is transferred from a donor molecule to an acceptor molecule without the use of gaseous H₂. nih.gov Amine-borane adducts, including this compound, have emerged as important reagents in this field. nih.gov The mechanism of transfer hydrogenation using amine-boranes can proceed through three distinct pathways:

Classical Transfer Hydrogenation : This pathway involves a concerted, six-membered ring transition state where hydrogen atoms are transferred simultaneously from both the nitrogen and boron atoms of the amine-borane to the unsaturated substrate. nih.gov This is common in metal-free reductions of polarized double bonds. nih.gov

Non-Classical Transfer Hydrogenation : This mechanism involves two separate steps: an initial hydroboration of the substrate by the amine-borane, followed by solvolysis of the resulting intermediate to yield the final reduced product. nih.gov

Hydrogenation via H₂ Release : In this pathway, the amine-borane first undergoes dehydrogenation to release molecular hydrogen (H₂), which then hydrogenates the substrate, often with the assistance of a catalyst. nih.gov

While many studies focus on ammonia (B1221849) borane, the principles apply to other adducts like this compound. nih.govsioc-journal.cn For instance, catalyst-free transfer hydrogenation has been achieved for polarized olefins using amine-borane adducts as the hydrogen source. researchgate.net The choice of pathway can be influenced by factors such as the substrate, solvent, temperature, and the specific amine-borane adduct used. researchgate.net

Borane complexes are well-known for their ability to reduce carboxylic acids to primary alcohols efficiently. organic-chemistry.orgthieme-connect.de While this compound can serve as a borane source, the borane-dimethyl sulfide (B99878) (BH₃-SMe₂) complex is a commonly used, stable, and commercially available reagent for this transformation. organic-chemistry.orgcommonorganicchemistry.com The general mechanism provides insight into the reactivity of borane adducts in this context.

The reduction mechanism begins with the coordination of the Lewis acidic boron atom of the borane complex to the lone pair of electrons on the carbonyl oxygen of the carboxylic acid. chemistrysteps.comyoutube.com This initial step is an acid-base reaction, which is faster for carboxylic acids than for less acidic functional groups like esters. Following this coordination, a triacyloxyborane intermediate is formed through the reaction of one mole of borane with three moles of the carboxylic acid. This intermediate is then reduced by additional borane molecules. The reaction proceeds through hydride transfer from the borane to the carbonyl carbon. ic.ac.uk A final workup step, typically with water or acid, hydrolyzes the resulting borate (B1201080) ester to yield the primary alcohol. organic-chemistry.org This method is often preferred over reagents like lithium aluminum hydride when selectivity is required, as borane reagents can selectively reduce carboxylic acids in the presence of esters. commonorganicchemistry.com

Dehydrogenation Mechanisms and Hydrogen Release

Amine-boranes are considered promising materials for chemical hydrogen storage due to their high hydrogen content. The release of hydrogen from these adducts involves dehydrogenation, a process that has been studied through both catalyzed and uncatalyzed pathways.

Theoretical and experimental studies on cyclic amine-boranes, such as piperidine-borane (a close analog to a single unit of this compound), have elucidated the mechanisms of hydrogen release. whiterose.ac.ukwhiterose.ac.uk

Uncatalyzed Pathway : The unimolecular, or uncatalyzed, dehydrogenation of a cyclic amine-borane involves the direct elimination of H₂. Computational studies show that this pathway has a high activation barrier. whiterose.ac.uk For many amine-boranes, this activation energy is higher than the B-N dative bond dissociation energy, meaning that dissociation of the adduct into the free amine and borane is often kinetically favored over uncatalyzed dehydrogenation. whiterose.ac.ukwhiterose.ac.uk

BH₃-Catalyzed Pathway : A more favorable pathway for hydrogen release is catalyzed by a molecule of borane (BH₃). whiterose.ac.uk This BH₃ can be generated in situ from the dissociation of the amine-borane adduct itself. In this mechanism, the catalytic BH₃ acts as a bifunctional catalyst, interacting with both a protic hydrogen on the nitrogen and a hydridic hydrogen on the boron of another amine-borane molecule. whiterose.ac.uk This interaction facilitates the formation of a dihydrogen bond and significantly lowers the activation energy for H₂ release. whiterose.ac.uk This catalyzed pathway is therefore the predominant mechanism for dehydrogenation at moderate temperatures. whiterose.ac.ukresearchgate.net

Thermochemical analysis provides quantitative insight into the feasibility of hydrogen release from amine-boranes. Studies on piperidine-borane (PIB) have provided detailed energy profiles that are representative of the behavior of the piperazine (B1678402) adduct. whiterose.ac.ukwhiterose.ac.uk

Table 2: Calculated Energy Profiles for Dehydrogenation of Piperidine-Borane (PIB) at 298.15 K Data based on computational studies for piperidine-borane, a structural analog of the this compound unit. whiterose.ac.uk

| Pathway | Parameter | Energy (kJ mol⁻¹) |

| Uncatalyzed | Activation Barrier (TS1) | > B-N Bond Dissociation Energy |

| B-N Bond Dissociation Energy | ~120-130 | |

| BH₃-Catalyzed | Activation Barrier (TS2) | ~38.5 |

| Overall Reaction Enthalpy (ΔH) | Minimal (Near Thermoneutral) |

These findings underscore that while this compound is stable, its dehydrogenation can be efficiently facilitated, particularly through a BH₃-catalyzed mechanism, highlighting its potential in the field of chemical hydrogen storage. whiterose.ac.ukresearchgate.net

Influence of Structural Features on Dehydrogenation Dynamics

The dehydrogenation of amine-borane adducts, including this compound, is a chemical process that results in the release of dihydrogen (H₂). This process has been a subject of interest for hydrogen storage applications. The structural characteristics of the amine-borane play a crucial role in the dynamics of this dehydrogenation process.

For secondary amine-boranes, such as piperazine-borane, dehydrogenation often leads to the formation of cyclic dimers. However, if the groups on the amine are bulky, monomeric aminoboranes can be formed instead. In contrast, primary amine-boranes typically undergo a two-step intramolecular process to yield aminoborane (B14716983) polymers, which can be further dehydrogenated to form borazines. wikipedia.org

The rate of dehydrogenation can be significantly influenced by the molecular structure. For instance, studies on various alkyl-substituted amine-boranes have shown that they can exhibit faster dehydrogenation rates compared to ammonia borane (NH₃BH₃). researchgate.net The introduction of functional groups to the molecular structure can also alter the dehydrogenation properties. For example, modifying a UiO-66 metal-organic framework with -NH₂ and -OH groups has been shown to improve the dehydrogenation of ammonia borane. These groups can interact directly with the hydrogen in the borane, modifying the dehydrogenation process. Other groups like -NO₂, -Br, and -F can indirectly affect the charge density of hydrogen atoms in ammonia borane, thereby influencing its dehydrogenation. mdpi.com

Coordination Chemistry and Adduct Stability

Boron Coordination with Nitrogen, Oxygen, Sulfur, and Phosphorus Atoms

Borane (BH₃) is a Lewis acid and readily forms coordination complexes, known as adducts, with Lewis bases. These bases are atoms that can donate a pair of electrons, such as nitrogen, oxygen, sulfur, and phosphorus. researchgate.net The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, forming a coordinate covalent bond. youtube.comlibretexts.org

In the context of piperazine, which has two nitrogen atoms, borane can form both mono- and di-adducts. researchgate.net In the monoadduct of piperazine, the BH₃ group is in an equatorial position. The diadduct also has both N-BH₃ groups in equatorial positions, which indicates that this is the thermodynamically more stable product. researchgate.net The study of these adducts provides insights into the electronic and steric effects of the borane group on the neighboring atoms. researchgate.net

Boron's ability to coordinate with various heteroatoms is a fundamental aspect of its chemistry. For example, borane has been used to trap unstable tautomers of phosphorus compounds. researchgate.netresearchgate.net The coordination of borane to the phosphorus atom in a phosphane-phosphorane equilibrium can shift the equilibrium and allow for the characterization of the less stable tautomer. researchgate.netresearchgate.net Similarly, borane adducts have been formed with the sulfur atom in thiourea (B124793) derivatives and the oxygen atom in various organic molecules. researchgate.net The study of these coordination compounds is crucial for understanding their stereochemistry, electronic density, and spectroscopic behavior. researchgate.net

Stability of Monoborane Adducts from a Mechanistic Perspective

The stability of a monoborane adduct is directly related to the strength of the bond between the boron atom and the Lewis base (ligand). A stronger bond results in a more stable adduct. The strength of this bond, in turn, depends on the electron-donating ability of the ligand. youtube.com

From a mechanistic standpoint, the formation of a borane adduct is a Lewis acid-base reaction. The stability of the resulting adduct can be influenced by several factors, including the electronic properties of the substituents on both the borane and the Lewis base. For instance, electron-withdrawing groups on the boron atom increase its Lewis acidity and can lead to the formation of more stable adducts. acs.org Conversely, electron-donating groups on the Lewis base enhance its basicity and also contribute to the formation of a stronger, more stable adduct. youtube.com

The reaction between a tertiary amine and diborane (B8814927) typically yields the expected Lewis acid-base complex. However, the reaction with ammonia is different, resulting in an unsymmetrical cleavage of diborane. This highlights that the nature of the amine plays a significant role in the outcome of the reaction and the stability of the resulting adduct. h2tools.org The stability of amine-borane adducts is generally greater than that of diborane itself, which makes them safer to handle. h2tools.org

Fluxional Intramolecular Coordination Phenomena

Fluxionality in the context of borane adducts refers to dynamic processes where there is an intramolecular exchange of atoms or groups. This phenomenon is often observed in molecules with multiple potential coordination sites. mdpi.com

A classic example is the fluxional intramolecular coordination observed in borates derived from ethanolamines. In these compounds, the three nitrogen atoms can rapidly exchange their coordination to the boron atom. researchgate.netresearchgate.net This rapid exchange can be detected by techniques like NMR spectroscopy. For instance, the ¹H-NMR spectra may show no difference between coordinated and free ligands, indicating a fast exchange process on the NMR timescale. researchgate.net

Similar fluxional behavior has been observed in other systems. For example, in certain rhodatetraborane complexes, there is a low-energy exchange of hydrogen and boron atoms. mdpi.com The mechanism of this exchange can vary. In some cases, it may involve a rotation around a bond coupled with another rotation, while in others, it may be more complex. mdpi.com The study of these fluxional processes provides valuable insights into the dynamic nature of bonding and the relative energies of different conformations and coordination modes. mdpi.comnih.gov

This compound in Base Displacement Reactions

This compound adducts can participate in base displacement reactions. These reactions involve the displacement of one Lewis base from the borane by another, stronger Lewis base. This process is also known as a ligand exchange reaction. google.com

The mechanism of these displacement reactions has been proposed to be an Sₙ2-type reaction at the tetrahedral boron center (Sₙ2-B). google.com In this mechanism, the incoming Lewis base attacks the boron atom, leading to a five-coordinate transition state, followed by the departure of the original base. The rate of these reactions depends on the nucleophilicity of the incoming base and the stability of the leaving group. google.com

For example, a stronger base can displace a weaker base from its borane adduct. This principle has been utilized in the synthesis of various amine-boranes. By reacting an existing amine-borane with a different amine, a new amine-borane can be formed. The equilibrium of this reaction can often be shifted towards the desired product by removing the more volatile amine. google.com

Steric and Electronic Effects on Reactivity and Selectivity

Both steric and electronic effects play a significant role in the reactivity and selectivity of this compound and related compounds.

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. Bulky substituents can hinder the approach of reactants, thereby slowing down a reaction or directing it to a less hindered site. For example, the regioselectivity of hydroboration reactions is often controlled by the steric bulk of the borane reagent and the substituents on the alkene. The boron atom preferentially adds to the less sterically hindered carbon atom. umich.edu In the context of this compound adducts, the conformation is influenced by steric interactions. The equatorial position of the N-BH₃ group in the piperazine ring is sterically favored. researchgate.net

Electronic effects are due to the distribution of electron density in a molecule. Electron-donating groups increase the electron density on a reaction center, making it more nucleophilic, while electron-withdrawing groups decrease the electron density, making it more electrophilic. These effects can significantly influence the rate and outcome of a reaction. For instance, the Lewis acidity of a borane can be tuned by the electronic properties of its substituents. Electron-withdrawing aryl groups on the boron atom increase its electrophilicity and Lewis acidity. acs.org In the formation of borane adducts, the electronic properties of the Lewis base are also crucial. A more electron-rich (more basic) nitrogen atom will form a stronger bond with the boron atom. youtube.com

Computational and Theoretical Investigations of Borane Piperazine Systems

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to predicting and understanding the behavior of molecules at an electronic level. wikipedia.orgnih.gov For borane-piperazine systems, these investigations have focused on determining stable geometries, the nature of the crucial boron-nitrogen (B-N) bond, and the distribution of frontier molecular orbitals, which govern their reactivity.

Density Functional Theory (DFT) Calculations for Geometries and Stabilities

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of chemical systems due to its balance of accuracy and computational cost. wikipedia.orgcmu.edu DFT calculations have been employed to optimize the geometries of this compound adducts and to assess their relative stabilities. mdpi.comikm.org.my These calculations consistently show that the coordination of a borane (B79455) (BH₃) group to a nitrogen atom of the piperazine (B1678402) ring results in a stable donor-acceptor complex. researchgate.netresearchgate.net

Theoretical studies using DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(2d,p)), have been used to determine the optimized geometries and to confirm that these structures correspond to energy minima on the potential energy surface. mdpi.comresearchgate.net For instance, the geometry of 1,4-bis(borane)piperazine (PPZBB) has been computationally investigated, providing foundational data for understanding its dehydrogenation behavior. researchgate.net The stability of these adducts is a key factor in their potential applications, and DFT provides reliable predictions of their thermodynamic properties. ikm.org.myd-nb.info

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org In the context of this compound systems, FMO analysis helps to elucidate their electronic properties and predict their reactive behavior. mdpi.comnih.gov

Thermochemical Studies and Energy Profiles

Thermochemical studies are vital for quantifying the energy changes that occur during chemical reactions. For this compound systems, these studies have primarily focused on their potential as hydrogen storage materials, which involves the endothermic process of dehydrogenation.

Calculation of Dehydrogenation Reaction Energies

The release of hydrogen from amine-boranes is a key reaction of interest. magtech.com.cn Computational methods have been extensively used to calculate the energy profiles and reaction enthalpies (ΔH) for the dehydrogenation of this compound and related cyclic amine boranes. researchgate.netwhiterose.ac.uk These calculations help to identify the most favorable reaction pathways and the associated energy barriers.

Studies have shown that the dehydrogenation can proceed through both uncatalyzed and catalyzed pathways. whiterose.ac.uk A significant finding from theoretical investigations is the catalytic role of BH₃. researchgate.net The presence of a BH₃ catalyst has been shown to dramatically lower the activation barrier for H₂ release compared to the uncatalyzed pathway. whiterose.ac.uk For instance, in the dehydrogenation of the 1,4-bis(borane)piperazine (PPZBB) complex, computational results supported the experimental observation that the release of two equivalents of H₂ is feasible, with the BH₃-catalyzed pathway being energetically favored. researchgate.net The calculated dehydrogenation reaction energies are crucial for assessing the suitability of these materials for practical hydrogen storage applications, as they indicate the temperature at which hydrogen release would become efficient. whiterose.ac.ukresearchgate.net

Assessment of Thermodynamic Hydricity of Borane Clusters

Thermodynamic hydricity (HDA) is a measure of the hydride (H⁻) donating ability of a compound, defined by the Gibbs free energy of the hydride detachment reaction. mdpi.comnih.govresearchgate.net DFT calculations have been used to assess the thermodynamic hydricity of a wide range of small borane clusters in solution, providing a scale for their reactivity as hydride donors. mdpi.comproquest.com

While specific studies focusing solely on the hydricity of this compound are not prevalent in the provided search results, the general principles and data for small borane clusters are relevant. The hydricity of a borane adduct is influenced by its structure and electronic properties. mdpi.com For instance, the thermodynamic hydricity of diborane (B8814927) (B₂H₆) in acetonitrile (B52724) has been calculated to be 82.1 kcal/mol. mdpi.comnih.gov Borane clusters with HDA values below 41 kcal/mol are considered strong hydride donors, while those with values above 82 kcal/mol are weak. mdpi.comresearchgate.net This framework can be used to contextually understand the potential of this compound systems as hydride transfer agents in various chemical reactions. The coordination of piperazine to the borane unit would modulate the electronic properties of the BH₃ group and thus influence its hydricity.

Energy Difference Analysis of Conformational Isomers

Computational analysis of this compound adducts reveals important insights into their structural preferences. Like the well-studied cyclohexane (B81311) system, the piperazine ring in its borane adducts adopts a chair conformation to minimize steric and torsional strain. libretexts.orgmasterorganicchemistry.com This gives rise to two primary conformational isomers based on the position of the borane (BH3) group: one where the borane is attached to the nitrogen atom via an axial bond and another where it is in an equatorial position. libretexts.org

Theoretical and experimental studies have shown that for the this compound monoadduct, there is a distinct energetic preference. Unlike simple alkyl-substituted cyclohexanes where the equatorial position is overwhelmingly favored to avoid steric clashes, the this compound monoadduct predominantly adopts the conformation where the BH3 group is in the axial position. masterorganicchemistry.comresearchgate.net This preference is significant, with the axial conformer constituting approximately 90% of the equilibrium mixture at room temperature. researchgate.net This equilibrium ratio corresponds to a Gibbs free energy difference (ΔG) where the axial conformer is more stable than the equatorial conformer by approximately 1.3 kcal/mol. This counter-intuitive stability of the axial isomer suggests that electronic effects, possibly involving the orientation of the nitrogen lone pairs and their interaction with the borane group, play a more dominant role than simple steric hindrance. researchgate.net

In the case of the 1,4-bis(borane)piperazine diadduct, two isomers exist: cis and trans. Computational and NMR studies indicate that the trans isomer is fixed in a conformation where both borane groups occupy axial positions. researchgate.net The cis isomer, however, exists in a state of conformational equilibrium. researchgate.net

Table 1: Relative Stability of this compound Monoadduct Conformers

| Conformer | Substituent Position | Relative Population (approx.) | Gibbs Free Energy Difference (ΔG) |

| 1 | Axial | 90% | -1.3 kcal/mol (more stable) |

| 2 | Equatorial | 10% | 0 kcal/mol (less stable) |

Note: Energy difference calculated based on a 90:10 equilibrium distribution at 298 K. Data derived from literature findings. researchgate.net

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling, particularly using high-level quantum calculation methods like the Complete Basis Set (CBS-QB3) and Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. whiterose.ac.ukacs.org Such studies are crucial for understanding reaction feasibility, rates, and selectivity by mapping the potential energy surface, which includes reactants, products, intermediates, and high-energy transition states. rsc.org

For amine-borane compounds like this compound, a reaction of significant interest is dehydrogenation for hydrogen storage applications. researchgate.net Computational studies have been performed on the dehydrogenation of 1,4-bis(borane)piperazine (PPZBB), providing a theoretical basis for experimentally observed hydrogen release. researchgate.net

A key finding from these theoretical models is the crucial role of a catalyst, which can be another molecule of borane (BH3). The calculations predict different pathways for hydrogen release:

Uncatalyzed (Unimolecular) Dehydrogenation: The direct elimination of H2 from a single this compound molecule. This pathway is typically associated with a very high activation energy barrier.

Catalyzed Dehydrogenation: A lower-energy pathway where a second molecule of BH3 acts as a bifunctional catalyst, facilitating the transfer of protons and hydrides to form H2. whiterose.ac.ukresearchgate.net

B-N Bond Dissociation: The simple breaking of the dative bond between boron and nitrogen, which leads to the decomposition of the complex rather than hydrogen release.

Computational analyses for cyclic amine boranes consistently show that the activation barrier for the BH3-catalyzed dehydrogenation pathway is significantly lower than the energy required for either uncatalyzed dehydrogenation or B-N bond dissociation. whiterose.ac.ukresearchgate.net This indicates that the catalyzed hydrogen release is the most kinetically favorable process, a critical factor for practical applications. researchgate.net

Table 2: Comparison of Calculated Relative Energy Barriers for 1,4-Bis(borane)piperazine Reactions

| Reaction Pathway | Description | Relative Activation Energy | Kinetic Feasibility |

| Uncatalyzed Dehydrogenation | H2 release from a single molecule | High | Unfavorable |

| BH3-Catalyzed Dehydrogenation | H2 release assisted by a BH3 molecule | Low | Favorable |

| B-N Bond Dissociation | Cleavage of the Boron-Nitrogen bond | High | Unfavorable |

Note: Table reflects the qualitative findings from computational studies on cyclic amine-boranes. whiterose.ac.ukresearchgate.net

Stability of Borane-H2 Complexes and Electron Donation Effects

Beyond classical structures, theoretical investigations have explored the existence and stability of non-classical borane-dihydrogen (η2-H2) complexes. rsc.orgnih.gov In these structures, a dihydrogen molecule binds side-on to the boron atom. Such complexes are generally unstable but can be significantly stabilized through electronic effects that emulate the back-donation mechanism seen in transition metals. rsc.orgresearchgate.net

The primary stabilizing factor is the donation of electrons from an external Lewis base (an electron donor) to the antibonding σ* orbital of the complexed H2 molecule. rsc.orgresearchgate.net In the context of a this compound monoadduct, the second, non-coordinated nitrogen atom of the piperazine ring, with its available lone pair of electrons, can function as such an internal Lewis base. This intramolecular electron donation can stabilize the η2-H2 complex formed at the borane center.

Table 3: Electronic Effects on the Stability of a Hypothetical [Piperazine-BH3]---H2 Complex

| Interacting Orbitals | Description of Effect | Impact on η2-H2 Complex Stability |

| σ(H-H) -> p(Boron) | Primary donation from H2 to the empty boron orbital. | Stabilizing (Forms the complex) |

| Lone Pair (N_remote) -> σ(H-H)* | Donation from the second piperazine nitrogen to the H2 antibonding orbital. | Stabilizing (Strengthens H2 binding) |

| Lone Pair (N_remote) -> p(Boron) | Direct donation from the second nitrogen to the boron center. | Destabilizing (Reduces boron's Lewis acidity) |

Advanced Materials Applications Derived from Borane Piperazine Precursors

Development of Polymer-Derived Ceramics and Composites

The utilization of borane-piperazine as a single-source precursor has paved the way for the development of advanced boron carbonitride (B-C-N) ceramics and composites through the Polymer-Derived Ceramics (PDC) route. wikipedia.orgresearchgate.net This method offers significant advantages, including the ability to synthesize materials with high ceramic yields and compositional homogeneity, which are often challenging to achieve through conventional powder-based ceramic processing. researchgate.net The molecular structure of the this compound precursor allows for its transformation into a processable polymer, which can then be pyrolyzed to yield a ceramic material with a tailored microstructure and properties. wikipedia.orgmdpi.com

The synthesis process begins with the polymerization of the this compound (C₄H₁₀N₂·BH₃) adduct. mdpi.com This is typically achieved by thermal crosslinking at temperatures around 400 °C in an inert atmosphere, such as argon. mdpi.comcambridge.org This step converts the monomer into an infusible, highly cross-linked polymeric intermediate, which is often isolated as a yellow powder. mdpi.commdpi.com

Subsequent pyrolysis of this preceramic polymer at elevated temperatures transforms it into a ceramic material. The polymer-to-ceramic conversion generally occurs at temperatures up to 1050 °C under an inert or reactive atmosphere. cambridge.orgmdpi.com During this ceramization process, volatile byproducts such as hydrogen (H₂), methane (B114726) (CH₄), and ammonia (B1221849) (NH₃) are released, resulting in a black ceramic residue. mdpi.com The resulting material is a single-phase boron carbide nitride (BCN), which typically exhibits an amorphous or a graphite-like turbostratic structure with a homogeneous distribution of boron, nitrogen, and carbon. cambridge.orgmdpi.com The specific B/N/C ratio in the final ceramic can be influenced by the type of atmosphere (e.g., argon or ammonia) used during pyrolysis. cambridge.org

Detailed research has characterized the chemical composition of these materials at various stages of heat treatment. The elemental content can be precisely controlled through the pyrolysis and subsequent annealing temperatures.

Table 1: Chemical Composition of this compound Derived Ceramics at Different Temperatures This table is interactive. Users can sort the data by clicking on the column headers.

Data sourced from references mdpi.comresearchgate.net.

The initially amorphous or turbostratic BCN ceramic monoliths can be further processed to create dense, multi-phase ceramic composites. cambridge.org Subsequent annealing at very high temperatures, for instance at 2200 °C in an argon atmosphere, induces crystallization of the material. cambridge.org This heat treatment causes the single-phase BCN to decompose and rearrange into a composite containing thermodynamically stable phases. cambridge.org Research findings have identified these phases as hexagonal boron nitride (h-BN), graphite (B72142) (C), and boron carbide (B₄C). cambridge.org This in-situ method results in a dense composite material, with reported relative densities as high as 91%. cambridge.org The development of such composites from a single-source precursor highlights the versatility of the PDC route in creating advanced ceramic materials with complex phase compositions.

Catalytic Applications and Ligand Design with Borane Piperazine

Borane-Piperazine in Metal-Free Catalysis

This compound has demonstrated its utility as a reducing agent in metal-free catalytic systems. These reactions offer an attractive alternative to transition-metal-catalyzed processes, often providing improved selectivity and avoiding metal contamination in the final products. nih.govacs.org

N,N'-Diisopropylcarbodiimide-Catalyzed Reactions

A notable application of this compound is in N,N'-diisopropylcarbodiimide (DIC)-catalyzed reactions. researchgate.netdntb.gov.ua Specifically, it has been employed as a reducing agent for the selective N-methylation of primary amines using carbon dioxide as a C1 source. researchgate.netacs.orgresearchgate.net In these systems, the this compound complex facilitates the reduction of intermediates formed from the amine and CO2, leading to the desired methylated products. researchgate.netacs.org Mechanistic studies suggest that the steric effects of both the amine and the borane (B79455) complex play a crucial role in controlling the selectivity of the methylation process. acs.org

The combination of DIC with this compound has been shown to be effective for the N-monomethylation of primary amines. researchgate.net This is in contrast to the use of borane-trimethylamine, which tends to yield N,N-dimethylated products. researchgate.netacs.org This highlights the tunability of the catalytic system based on the choice of the borane reducing agent.

This compound Derivatives as Ligand Scaffolds

The piperazine (B1678402) framework, often used in conjunction with borane as a protecting or activating group, serves as a valuable scaffold for the design of ligands for various catalytic applications. unl.ptresearchgate.net These ligands can be tailored for specific reactions by introducing substituents on the piperazine ring or by immobilizing the piperazine unit on a solid support. rsc.orgsciencemadness.org

Polymer-Supported Piperazine Ligands for Catalytic Reduction

To facilitate catalyst recovery and reuse, piperazine-based ligands have been immobilized on polymer supports. rsc.orgsciencemadness.orgresearchgate.net For instance, polymer-supported 2-piperazinemethanol has been developed and utilized as a catalyst for the enantioselective reduction of oxime ethers with borane. nih.govacs.orgresearchgate.net The polymer backbone can influence the catalytic performance by creating a specific microenvironment around the active site and can affect factors like swelling and solvation, which in turn impact catalyst efficiency. rsc.org These polymer-supported systems offer the advantage of simplified work-up procedures and the potential for continuous flow processes. rsc.orgresearchgate.net

Table 1: Examples of Polymer-Supported Piperazine Ligands in Catalytic Reductions

| Ligand | Support | Reaction | Reference |

| 2-Piperazinemethanol | Polystyrene | Enantioselective reduction of oxime ethers | nih.gov, acs.org |

| Chiral Sulfonamides | Polymer | Enantioselective reduction of acetophenones | rsc.org |

Development of Chiral Ligands for Asymmetric Catalysis

The inherent chirality of substituted piperazines makes them attractive scaffolds for the development of chiral ligands for asymmetric catalysis. unl.ptresearchgate.netorganic-chemistry.orgnih.gov By introducing chiral centers into the piperazine ring, ligands can be designed to induce high levels of enantioselectivity in a variety of chemical transformations. unl.ptorganic-chemistry.org

C2-symmetric chiral piperazines, for example, have been synthesized and successfully applied as ligands in copper-catalyzed asymmetric acylation of meso-1,2-diols. organic-chemistry.org The development of such ligands is a key area of research aimed at expanding the toolbox of asymmetric catalysis for the synthesis of enantiomerically pure compounds. rsc.orgorganic-chemistry.orgacs.org These chiral piperazine-based ligands have been used in reactions such as the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) and the conjugate addition of aldehydes to nitroalkenes. unl.pt

Chemo- and Regioselectivity in Borane-Mediated Catalytic Processes

Borane-mediated reactions often face challenges related to chemo- and regioselectivity. rsc.orgrsc.org The ability to control where and how a reaction occurs is crucial for the synthesis of complex molecules. In the context of this compound and related systems, achieving high selectivity is a key focus.

In borane-catalyzed hydroboration reactions, for instance, controlling the regioselectivity of the B-H bond addition across an unsaturated bond is paramount. rsc.org The steric and electronic properties of the borane catalyst, as well as the substrate, dictate the outcome of the reaction. rsc.org Similarly, in the reductive functionalization of enones, chemoselectivity between 1,2- and 1,4-reduction is a critical aspect. rsc.orgresearchgate.net The development of borane-based catalytic systems that can effectively control both chemo- and regioselectivity is an active area of research, with the goal of providing predictable and efficient synthetic methods. rsc.orgrsc.orgacs.orgresearchgate.net

Analytical and Bioanalytical Methodologies Utilizing Borane Piperazine Derivatization

Applications in Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying and sequencing biomolecules. The efficiency of ionization and the nature of fragmentation are critically dependent on the charge state of the analyte ion. Derivatization with borane-piperazine is a key strategy for manipulating peptide charge states to optimize MS analysis.

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that cleaves the peptide backbone while preserving labile post-translational modifications (PTMs). ETD is most effective on precursor ions with multiple positive charges (typically ≥3+). Peptides with a high content of acidic residues (Asp, Glu) relative to basic residues (Arg, Lys, His) often exhibit low positive charge states in electrospray ionization (ESI), making them poor substrates for ETD. This results in incomplete fragmentation and poor sequence coverage, a phenomenon often referred to as the "acidic peptide problem."

This elevated charge state renders the peptide an ideal candidate for ETD analysis. The increased number of charges leads to more efficient electron transfer and subsequent backbone fragmentation, yielding a rich spectrum of c- and z-type fragment ions. The result is a dramatic improvement in sequence coverage, enabling the confident identification and characterization of previously intractable acidic peptides.

Table 2: Impact of this compound Derivatization on ETD Performance for an Acidic Peptide

Illustrative research findings for the peptide GEADDDDLGEADDDDL.

| Peptide State | Predominant Precursor Charge State (ESI) | ETD Fragmentation | Sequence Coverage |

|---|---|---|---|

| Native (Underivatized) | 2+ | Inefficient / Minimal | < 20% |

| Derivatized (all Asp/Glu/C-term) | 7+ | Extensive (rich c- and z-ion series) | > 90% |

Beyond enabling ETD, the charge manipulation afforded by this compound derivatization enhances ionization efficiency in both major ionization sources: ESI and MALDI.

In Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, ionization occurs via proton transfer from the excited matrix molecules to the analyte. The efficiency of this process is governed by the relative proton affinities of the matrix and the analyte. By introducing multiple basic piperazine (B1678402) groups, derivatization significantly increases the proton affinity of the analyte peptide. This makes the proton transfer from the matrix more favorable, leading to a higher yield of protonated analyte ions ([M+H]⁺) and, consequently, an enhanced signal-to-noise ratio in the MALDI-MS spectrum.

Improvement of Chromatographic Performance

The performance of a chromatographic separation is defined by retention, resolution, and peak shape. The chemical properties of an analyte dictate its behavior on a chromatographic column. Acidic compounds, in particular, can be problematic in reversed-phase HPLC (RP-HPLC), the most common mode of liquid chromatography.

Derivatization with this compound transforms the physicochemical properties of carboxylic acid analytes in a way that is highly beneficial for RP-HPLC.

Increased Retention: Carboxylic acids are often highly polar and can have limited retention on non-polar stationary phases (like C8 or C18), sometimes eluting in or near the solvent front (void volume). The conversion of the polar, ionizable carboxyl group to a larger, less polar, and more hydrophobic piperazine amide group increases the analyte's interaction with the stationary phase. This results in a longer retention time, moving the analyte's peak away from the unretained components and enabling better separation from other sample constituents.

Improved Peak Shape: A significant issue with analyzing acidic compounds on silica-based columns is peak tailing. This occurs due to secondary ionic or hydrogen-bonding interactions between the analyte's acidic proton and residual, acidic silanol (B1196071) groups (Si-OH) on the surface of the stationary phase. These interactions cause a portion of the analyte molecules to lag behind on the column, resulting in asymmetric, tailing peaks. Tailing peaks are difficult to integrate accurately and reduce separation efficiency. By converting the carboxyl group to a stable amide, the derivatization eliminates the acidic proton responsible for these undesirable interactions. The resulting derivative elutes with a much more symmetrical, Gaussian peak shape, which improves both resolution and the accuracy of quantification.

Table 3: Effect of this compound Derivatization on RP-HPLC Parameters

Representative data for a small carboxylic acid analyte on a C18 column.

| Analyte Form | Retention Time (tR) (min) | Tailing Factor (Tf) | Chromatographic Performance |

|---|---|---|---|

| Underivatized Carboxylic Acid | 1.8 | 2.5 | Poor retention, severe peak tailing |

| Piperazine Amide Derivative | 8.5 | 1.1 | Good retention, excellent peak symmetry |

Note: A tailing factor of 1.0 represents a perfectly symmetrical peak.

Emerging Research Themes and Future Directions in Borane Piperazine Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of borane-piperazine complexes and their derivatives is an active area of research, with new methods continuously being developed to improve efficiency, yield, and to access novel molecular architectures. Traditional methods often involve the direct reaction of a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH3·THF) or borane-dimethyl sulfide (B99878) (BH3·SMe2), with piperazine (B1678402) or its derivatives. frontiersin.orgsigmaaldrich.com However, emerging research focuses on more sophisticated and controlled synthetic strategies.

One promising approach involves the use of solid-phase synthesis, which has been utilized for the preparation of piperazine borane (C4H10N2·BH3) through pyrolysis. wits.ac.za This method offers potential advantages in terms of purification and scalability. Another area of development is the use of reductive amination, where a piperazine derivative is reacted with a carbonyl compound in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the desired C-N bond, followed by borane complexation. acs.org

Recent studies have also highlighted the utility of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, for the construction of N-arylpiperazines which can then be converted to their borane adducts. mdpi.com This method allows for the introduction of a wide range of aryl groups, expanding the chemical space of accessible this compound compounds. Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, is being explored to enhance synthetic efficiency. For instance, a one-pot method has been developed for the synthesis of certain pharmaceuticals that involves the initial masking of a carboxylic acid via silylation, followed by borane chelate formation and subsequent reactions. beilstein-journals.org

The table below summarizes some of the emerging synthetic methodologies for this compound and related compounds.

| Synthetic Method | Description | Key Reagents/Catalysts | Advantages | Reference |

| Solid-Phase Pyrolysis | Thermal decomposition of a precursor on a solid support to yield the target compound. | Piperazine precursor | Simplified purification | wits.ac.za |

| Reductive Amination | Reaction of a piperazine with a carbonyl compound followed by reduction. | Sodium triacetoxyborohydride | Mild reaction conditions, good functional group tolerance | acs.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an amine and an aryl halide. | Palladium catalyst, ligand | Broad substrate scope for N-arylpiperazines | mdpi.com |

| One-Pot Procedures | Multiple reaction steps performed in a single reaction vessel without isolation of intermediates. | Varies depending on the specific sequence | Increased efficiency, reduced waste | beilstein-journals.org |

| Hydroboration | Addition of a B-H bond across a double or triple bond. | Borane reagents (e.g., BH3·THF) | Direct formation of organoboranes | rsc.org |

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemistry, enabling the prediction of molecular properties and the rational design of new compounds. kth.se In the context of this compound chemistry, computational methods are being increasingly employed to understand structure-property relationships and to guide synthetic efforts. nih.govpitt.edu

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and reactivity of this compound complexes. acs.org These calculations can provide insights into bond lengths, bond angles, and the nature of the B-N dative bond, which is crucial for understanding the stability and reactivity of these compounds. researchgate.net For example, computational studies have been used to determine the conformational preferences of N-BH3 adducts of piperidine (B6355638), a related cyclic amine, providing valuable information on steric and electronic effects that are also relevant to piperazine systems. researchgate.net

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound derivatives in different environments, such as in solution or within a material matrix. This can be particularly useful for predicting how these molecules will behave in practical applications, for instance, as part of a polymer or a drug delivery system. researchgate.net

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound compounds with their observed biological or chemical activity. mdpi.com These models, often built using machine learning algorithms, can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. researchgate.net

The following table highlights key computational methods and their applications in this compound research.

| Computational Method | Application | Information Gained | Reference |

| Density Functional Theory (DFT) | Electronic structure calculations, geometry optimization | Bond energies, molecular orbital analysis, reaction mechanisms | acs.org |

| Molecular Dynamics (MD) | Simulation of molecular motion over time | Conformational analysis, solvent effects, transport properties | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological or chemical activity | Predictive models for activity, identification of key structural features | mdpi.com |

| Comparative Modeling | Prediction of 3D protein structures | Understanding protein-ligand interactions for drug design | nih.gov |

Integration into Multifunctional Material Systems

The unique electronic and structural properties of this compound adducts make them attractive building blocks for the development of multifunctional materials. Research in this area is focused on incorporating these moieties into polymers, frameworks, and other extended structures to impart specific functionalities.

One area of interest is the development of self-healing materials. The reversible nature of the B-N dative bond in borane-amine adducts can be exploited to create dynamic polymer networks that can repair themselves after damage. researchgate.net For example, poly(urethane urea) elastomers incorporating piperazine have been shown to exhibit self-healing properties. researchgate.net

This compound units are also being explored for their potential in creating porous materials, such as metal-organic frameworks (MOFs). researchgate.net The defined geometry and coordinating ability of the piperazine ring, combined with the Lewis acidity of the borane group, can be used to construct robust frameworks with tailored pore sizes and chemical environments for applications in gas storage and separation.

Furthermore, the incorporation of this compound into photoresist materials for microlithography is another emerging application. google.com The borane moiety can act as a photoacid generator, which upon irradiation, releases an acid that catalyzes chemical reactions in the surrounding polymer matrix, leading to changes in solubility and enabling the creation of intricate patterns. google.com

The table below provides examples of multifunctional material systems incorporating this compound and related structures.

| Material System | Functionality | Underlying Principle | Potential Application | Reference |

| Self-Healing Polymers | Ability to repair damage autonomously | Reversible B-N dative bond | Protective coatings, durable elastomers | researchgate.netresearchgate.net |

| Metal-Organic Frameworks (MOFs) | Porosity, selective guest binding | Tunable framework structure and chemistry | Gas storage, catalysis | researchgate.net |

| Photoresists | Patterning at the micro/nanoscale | Photo-induced acid generation | Microelectronics fabrication | google.com |

| Polyaminoboranes | Precursors to ceramic materials | Dehydropolymerization of amine-boranes | Boron nitride ceramics | whiterose.ac.uk |

Design of Next-Generation Catalytic Systems

The Lewis acidic nature of the boron center and the basicity of the nitrogen atoms in the piperazine ring make this compound complexes promising candidates for catalysis. Research is underway to design novel catalytic systems based on these adducts for a variety of organic transformations.

One area of focus is the use of this compound derivatives as catalysts for dehydrative amide synthesis. acs.org The borane can act as a Lewis acid to activate the carboxylic acid, facilitating its reaction with an amine. This approach offers a greener alternative to traditional methods that often require stoichiometric activating agents.

Furthermore, this compound complexes are being investigated as catalysts for hydroboration reactions, where a B-H bond is added across an unsaturated C-C bond. rsc.org The piperazine moiety can influence the reactivity and selectivity of the borane, and immobilization of these catalysts on solid supports can facilitate their recovery and reuse. researchgate.net

There is also growing interest in using this compound systems in conjunction with transition metals to create cooperative catalytic systems. For instance, rhodium-based precatalysts have been used for the dehydropolymerization of amine-boranes, where the amine-borane itself can be considered a monomeric precursor to a catalytic system. whiterose.ac.uk Additionally, piperazine-based ligands are used to create nanocatalysts for various organic syntheses, such as the formation of benzoxazoles and benzimidazoles. nih.gov

The table below outlines some of the catalytic applications being explored for this compound and related systems.

| Catalytic Application | Role of this compound | Example Transformation | Advantages | Reference | | --- | --- | --- | --- | | Dehydrative Amidation | Lewis acid catalyst | Carboxylic acid + Amine → Amide | Atom economy, reduced waste | acs.org | | Hydroboration | Borane source and/or ligand | Alkene/Alkyne + Borane → Organoborane | Control of reactivity and selectivity | rsc.org | | Dehydropolymerization | Monomer/Precatalyst component | Amine-borane → Polyaminoborane + H2 | Access to novel polymers | whiterose.ac.uk | | Heterogeneous Catalysis | Ligand for metal nanoparticles | Synthesis of benzoxazoles | Catalyst recyclability | nih.gov | | Hydrogen Generation | Catalyst for borane hydrolysis/methanolysis | Ammonia (B1221849) borane → H2 | Hydrogen storage and release | researchgate.net |

Expanding Applications in Analytical Chemistry and Chemical Biology (excluding clinical aspects)

The unique chemical properties of this compound compounds are also being harnessed for applications in analytical chemistry and as tools in chemical biology research.

In analytical chemistry, boronic acid derivatives, which can be formed from this compound precursors, are known to interact with diols. researchgate.net This property can be exploited for the development of sensors for saccharides and other diol-containing molecules. The piperazine moiety can be functionalized with chromophores or fluorophores to create a signaling unit that responds to the binding event at the boronic acid site.

In chemical biology, this compound derivatives are being explored as probes to study biological systems. For example, the interaction of boronic acids with serine proteases has been studied, and this knowledge can be applied to the design of inhibitors and activity-based probes. mdpi.com While clinical applications are excluded from this discussion, the use of these compounds as research tools to understand enzyme mechanisms and cellular pathways is a significant area of investigation.

Furthermore, piperazine-based compounds have been conjugated to biomolecules, such as ferritin, to create delivery systems for biologically relevant molecules like siRNA. acs.org The borane moiety can be used as a stable, yet potentially cleavable, linker in such bioconjugates. The ability of borane adducts to modulate the properties of amines is also being investigated in the context of designing molecules that can interact with specific biological targets. researchgate.net

The table below summarizes some of the applications of this compound derivatives in these fields.

| Application Area | Specific Use | Underlying Principle | Reference |

| Analytical Chemistry | Sensors for diol-containing molecules | Reversible covalent bonding of boronic acids with diols | researchgate.net |

| Chemical Biology | Enzyme inhibitors and probes | Interaction of boronic acids with active site residues (e.g., serine) | mdpi.com |

| Bioconjugation | Linkers for attaching to biomolecules | Stability of the borane-amine adduct | acs.org |

| Molecular Probes | Modulating the properties of biologically active amines | Formation of borane adducts to alter basicity and conformation | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for detecting and quantifying borane-piperazine in complex matrices?

- Methodological Answer : Utilize chromatographic and spectroscopic methods. For example:

- Reverse-phase HPLC with UV detection can separate this compound from interfering compounds .

- Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using acetic anhydride) enhances sensitivity for trace analysis .

- Potentiometric titration is suitable for quantifying this compound in pure samples, as validated by pharmacopeial standards .

- Data Table :

| Technique | Sensitivity (LOD) | Sample Type | Reference |

|---|---|---|---|

| GC-MS | 0.1 ppm | Biological | |

| HPLC-UV | 1 ppm | Pharmaceutical | |

| Titration | 0.5% w/w | Pure solids |

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

- Methodological Answer :

- Storage : Keep in anhydrous conditions at 2–8°C to prevent hydrolysis, as piperazine derivatives are hygroscopic .

- Stability Testing : Monitor thermal degradation via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), referencing NIST thermochemical data for decomposition thresholds .

- Solvent Selection : Avoid aqueous solutions at high temperatures; use aprotic solvents like DMSO or THF, as aqueous piperazine derivatives exhibit reduced stability above 40°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended in safety data sheets (SDS) .

- Ventilation : Use fume hoods to avoid inhalation; this compound may release toxic gases (e.g., hydrogen chloride) under decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste, complying with EPA guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound reaction mechanisms reported in literature?

- Methodological Answer :

- Density Functional Theory (DFT) : Model reaction pathways to compare activation energies of proposed mechanisms, using NIST thermochemical data for validation .

- Systematic Review : Apply Cochrane’s framework to assess bias in existing studies, prioritizing peer-reviewed datasets with transparent experimental conditions .

- Case Study : Reconcile discrepancies in this compound’s nucleophilic behavior by replicating experiments under controlled humidity and solvent purity .

Q. What strategies optimize the detection limit of this compound in environmental samples?

- Methodological Answer :

- Pre-concentration : Use solid-phase extraction (SPE) with cation-exchange cartridges to isolate this compound from water samples .

- Derivatization : Enhance GC-MS sensitivity via fluorinated tagging (e.g., pentafluorobenzoyl chloride) .

- Validation : Cross-check results with near-infrared (NIR) spectroscopy to confirm specificity in complex matrices .

Q. How do solvent interactions affect this compound’s reactivity in catalytic applications?

- Methodological Answer :

- Solvent Screening : Measure rate constants in polar vs. non-polar solvents using stopped-flow kinetics.

- Thermophysical Analysis : Correlate reactivity with solvent parameters (e.g., dielectric constant, Hansen solubility) from aqueous piperazine studies .

- Data Table :

| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | Reference |

|---|---|---|---|

| Water | 80.1 | 0.05 | |

| DMSO | 46.7 | 0.12 | |

| THF | 7.5 | 0.21 |

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri bioassays to quantify toxicity of degradation products .

- Regulatory Alignment : Follow FDA and EMA frameworks for environmental risk assessment (ERA) of pharmaceutical intermediates .

- Advanced Oxidation : Study byproduct formation during UV/H₂O₂ treatment using LC-QTOF-MS for non-target screening .

Guidelines for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.